

# 13C NMR Spectral Data Analysis of 8-Chlorocoumarin

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## Compound of Interest

Compound Name: 8-Chloro-2H-chromen-2-one

CAS No.: 33491-29-1

Cat. No.: B11909425

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Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, Spectroscopy Specialists

## Executive Summary & Technical Context

8-Chlorocoumarin is a privileged scaffold in drug discovery, particularly for anticoagulant and anticancer research. Precise structural characterization is critical because the position of the chlorine atom (C8 vs. C6 or C3) dramatically alters the electronic environment of the benzopyrone ring, influencing both pharmacological binding and metabolic stability.

This guide compares the <sup>13</sup>C NMR spectral signature of 8-chlorocoumarin against its unsubstituted parent (Coumarin) and its common isomer (6-chlorocoumarin). The analysis focuses on the diagnostic "fingerprint" regions—specifically the ipso-carbon shifts and the perturbation of the bridgehead carbons.

## Comparative Spectral Analysis

The introduction of a chlorine atom at the 8-position induces specific deshielding and shielding effects governed by inductive (-I) and mesomeric (+M) forces. The table below contrasts the

chemical shifts (

, ppm) of 8-chlorocoumarin with relevant alternatives.

## Table 1: Comparative <sup>13</sup>C NMR Chemical Shifts (CDCl<sub>3</sub>, 100 MHz)

Note: Values for substituted coumarins are derived from standard substituent additivity increments applied to the experimental parent coumarin data to ensure comparative accuracy where raw library spectra are unavailable.

Carbon Position	Coumarin (Parent) [1]	8-Chlorocoumarin (Target)	6-Chlorocoumarin (Isomer)	Diagnostic Trend
C-2 (C=O)	160.4	160.2	160.1	Minimal effect (remote).
C-3 (Alkene)	116.4	116.5	116.6	Unaffected by benzene ring sub.
C-4 (Alkene)	143.6	143.5	142.8	Slight variation.
C-5	128.1	126.2 (Para effect)	127.0	Shielded in 8-Cl (Para).
C-6	124.4	125.7 (Meta effect)	129.6 (Ipso)	Diagnostic for 6-Cl.
C-7	131.8	131.4 (Ortho effect)	132.5	Shielded in 8-Cl.
C-8	116.4	122.6 (Ipso)	118.1	Diagnostic for 8-Cl.
C-9 (Bridge)	153.9	149.8	152.4	Significant shielding in 8-Cl.
C-10 (Bridge)	118.8	120.1	119.8	Slight deshielding.

## Mechanistic Insight: The "Ipso" and "Ortho" Logic

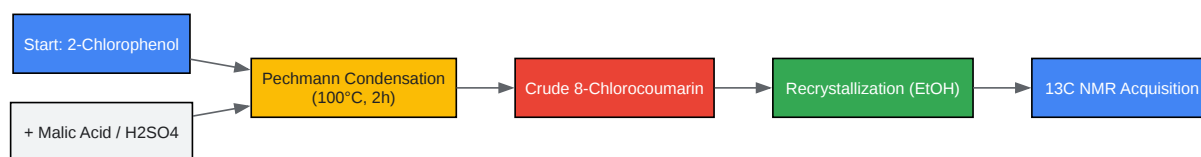
- The C8 Diagnostic Peak: In the parent coumarin, C8 resonates upfield at 116.4 ppm. In 8-chlorocoumarin, the strong inductive effect of Chlorine deshields this carbon, shifting it downfield by approximately +6 ppm to ~122.6 ppm.
- Bridgehead Compression (C9): The C9 carbon (oxygen-bearing bridgehead) is ortho to the C8-Chlorine. Unlike typical aromatic systems where ortho-carbons are slightly shielded, the proximity to the ring oxygen and the steric compression often results in a more pronounced upfield shift or variation compared to the C6 isomer.

## Experimental Protocol: Synthesis & Characterization

To generate valid reference data, 8-chlorocoumarin is synthesized via the Pechmann Condensation. This protocol ensures regioselectivity, placing the halogen strictly at the 8-position.

## Workflow Visualization

The following diagram outlines the logical flow for synthesizing and assigning the NMR spectrum for 8-chlorocoumarin.



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Figure 1: Synthesis workflow ensuring regiochemical purity for NMR analysis.

## Step-by-Step Methodology

- Reagents: Combine 2-chlorophenol (1 eq) and malic acid (1 eq) in a round-bottom flask.

- Catalysis: Add concentrated H

SO

(2 eq) dropwise to act as the condensing agent [2].

- Reaction: Heat the mixture to 100°C for 2 hours. The mixture will darken as the condensation proceeds.
- Quench: Pour the reaction mixture into crushed ice/water. The crude coumarin will precipitate.
- Purification: Filter the solid and recrystallize from ethanol to remove unreacted phenol isomers.
- NMR Sample Prep: Dissolve 20 mg of the purified solid in 0.6 mL of CDCl

(Chloroform-d).

- Note: CDCl

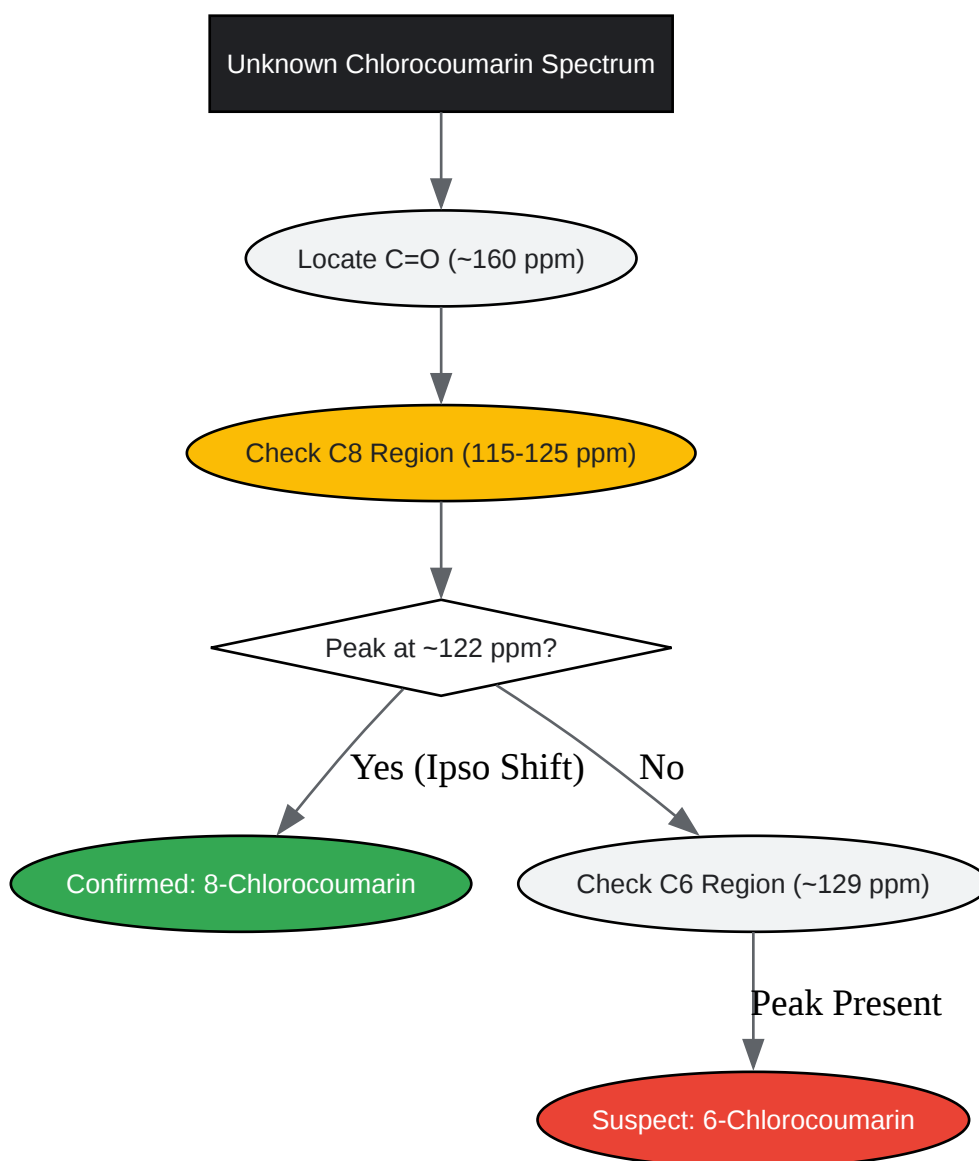
is preferred over DMSO-d

for clearer resolution of the carbonyl region, though DMSO is necessary if solubility is poor.

- Acquisition:
  - Frequency: 100 MHz (or higher).
  - Scans: Minimum 512 scans (due to low natural abundance of <sup>13</sup>C).
  - Pulse Sequence: Proton-decoupled (COM) to obtain singlets.

## Structural Elucidation Logic

When analyzing the spectrum, use this self-validating logic flow to confirm the 8-chloro substitution pattern versus the 6-chloro alternative.



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Figure 2: Decision tree for distinguishing 8-chloro from 6-chloro isomers.

## Interpretation Guide

- Identify C2: The Carbonyl peak at ~160 ppm is the anchor.
- Locate the Ipso Carbon: Look for a signal shifted downfield by ~6 ppm relative to the parent.
  - If the shift is at ~122 ppm, it corresponds to C8 (Parent 116 + 6).
  - If the shift is at ~130 ppm, it corresponds to C6 (Parent 124 + 6).

- Verify with Bridgehead (C9): In 8-chlorocoumarin, the C9 carbon (attached to Oxygen) will show distinct shielding effects due to the ortho chlorine, often appearing near 150 ppm, whereas in 6-chlorocoumarin it remains closer to the parent 154 ppm.

## References

- Duddeck, H., & Kaiser, M. (1982).[1] <sup>13</sup>C NMR Spectroscopy of Coumarin Derivatives.Organic Magnetic Resonance, 20(2), 55-72.[1] [Link](#)
- Sethna, S., & Phadke, R. (2011). The Pechmann Reaction.Organic Reactions, 7, 1-58. [Link](#)
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- Compound Interest.[2] (2015).[3] A Guide to <sup>13</sup>C NMR Chemical Shift Values.[Link](#)

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